3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazole is an organic compound with significant importance in various scientific fields. This compound is characterized by the presence of a 1,2,4-oxadiazole ring substituted with a 4-chloro-3-nitrophenyl group. The unique structure of this compound makes it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-3-nitrobenzohydrazide with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The nitro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as methanol or dimethylformamide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution Products: Depending on the nucleophile, products like 3-(4-amino-3-nitrophenyl)-1,2,4-oxadiazole or 3-(4-mercapto-3-nitrophenyl)-1,2,4-oxadiazole.
Reduction Products: 3-(4-Amino-3-chlorophenyl)-1,2,4-oxadiazole.
Oxidation Products: Various oxidized derivatives of the oxadiazole ring.
Scientific Research Applications
3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrophenol: Another chloronitrophenyl compound with different functional groups.
3-(4-Chloro-3-nitrophenyl)thiourea: A thiourea derivative with similar structural features.
4-Chloro-3-nitrophenyl disulfide: A disulfide compound with a similar aromatic ring structure.
Uniqueness
3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure is less common compared to other functional groups, making this compound a valuable subject for research and development in various fields.
Properties
Molecular Formula |
C8H4ClN3O3 |
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Molecular Weight |
225.59 g/mol |
IUPAC Name |
3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H4ClN3O3/c9-6-2-1-5(3-7(6)12(13)14)8-10-4-15-11-8/h1-4H |
InChI Key |
QSSXVPGTFJVJQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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